molecular formula C7H4N2O3 B055713 2-Methylfuro[3,4-b]pyrazine-5,7-dione CAS No. 122942-34-1

2-Methylfuro[3,4-b]pyrazine-5,7-dione

Cat. No.: B055713
CAS No.: 122942-34-1
M. Wt: 164.12 g/mol
InChI Key: NMCNQYAMHKCHIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methylfuro[3,4-b]pyrazine-5,7-dione is a heterocyclic compound with a molecular formula of C₇H₄N₂O₃ and a molecular weight of 164.12 g/mol . This compound is part of the aromatic heterocycles family and is known for its unique structure, which includes a furan ring fused to a pyrazine ring. It is primarily used in research and development within the fields of chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylfuro[3,4-b]pyrazine-5,7-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of α-pyrroloacetonitriles with methyl chlorooxoacetate under Friedel–Crafts acylation, followed by reduction of the cyano group using palladium-catalyzed hydrogenation .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar cyclization and reduction reactions, optimized for yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Methylfuro[3,4-b]pyrazine-5,7-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into more reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the furan or pyrazine rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Palladium on carbon (Pd/C) and hydrogen gas are frequently used for reduction.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles are used under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can introduce various functional groups.

Scientific Research Applications

2-Methylfuro[3,4-b]pyrazine-5,7-dione has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and as a precursor in organic synthesis.

Mechanism of Action

The mechanism of action of 2-Methylfuro[3,4-b]pyrazine-5,7-dione involves its interaction with various molecular targets. The compound’s unique structure allows it to bind to specific enzymes and receptors, influencing biological pathways. detailed studies on its exact molecular targets and pathways are still ongoing .

Comparison with Similar Compounds

  • Pyrrolo[1,2-a]pyrazine derivatives
  • 5H-pyrrolo[2,3-b]pyrazine derivatives

Comparison: 2-Methylfuro[3,4-b]pyrazine-5,7-dione is unique due to its fused furan and pyrazine rings, which confer distinct chemical and biological properties. Compared to pyrrolo[1,2-a]pyrazine and 5H-pyrrolo[2,3-b]pyrazine derivatives, it exhibits different reactivity and potential biological activities .

Properties

IUPAC Name

3-methylfuro[3,4-b]pyrazine-5,7-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N2O3/c1-3-2-8-4-5(9-3)7(11)12-6(4)10/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMCNQYAMHKCHIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C2C(=N1)C(=O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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